molecular formula C11H14BrNO3 B1527570 2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid CAS No. 1250092-27-3

2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid

Cat. No.: B1527570
CAS No.: 1250092-27-3
M. Wt: 288.14 g/mol
InChI Key: VVPZASJPEXKFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid is an organic compound that features a bromophenyl group and a methoxyethylamino group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid typically involves the following steps:

  • Bromination: : The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the ortho position of the phenyl ring. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

  • Amination: : The brominated intermediate is then reacted with 2-methoxyethylamine. This nucleophilic substitution reaction replaces the bromine atom with the 2-methoxyethylamino group. The reaction is typically carried out in a solvent like ethanol or acetonitrile, under reflux conditions.

  • Acidification: : The final step involves the acidification of the intermediate to yield this compound. This can be done using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethylamino group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the bromophenyl group, converting it to a phenyl group. Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

  • Substitution: : The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in water or alcohol.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the methoxyethylamino group can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-2-[(2-methoxyethyl)amino]acetic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Fluorophenyl)-2-[(2-methoxyethyl)amino]acetic acid: Similar structure but with a fluorine atom instead of bromine.

    2-(2-Iodophenyl)-2-[(2-methoxyethyl)amino]acetic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid imparts unique reactivity and binding properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it distinct in its applications and effects.

Properties

IUPAC Name

2-(2-bromophenyl)-2-(2-methoxyethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-16-7-6-13-10(11(14)15)8-4-2-3-5-9(8)12/h2-5,10,13H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPZASJPEXKFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(C1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid
Reactant of Route 6
2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.